Kif18A-IN-7 was identified through a medicinal chemistry campaign aimed at optimizing initial hits that inhibit KIF18A activity. The compound is classified as a small-molecule inhibitor and is part of a broader category of kinesin inhibitors that are being explored for their potential in cancer treatment. Inhibition of KIF18A has been shown to activate the mitotic checkpoint, selectively inducing apoptosis in cancer cells that exhibit chromosomal instability .
The synthesis of Kif18A-IN-7 involves several steps typical of small-molecule drug development. Initial compounds were identified through high-throughput screening, followed by structure-activity relationship studies to refine their efficacy and selectivity against KIF18A.
Kif18A-IN-7's molecular structure features specific functional groups that facilitate binding to the KIF18A motor domain. While the exact structural formula is not provided in the search results, compounds in this class typically exhibit:
The molecular weight and other relevant physicochemical properties would be determined during characterization, typically showing favorable solubility and permeability profiles for cellular uptake.
Kif18A-IN-7 primarily acts through competitive inhibition of ATP binding to KIF18A, disrupting its motor function. This inhibition leads to:
Kif18A-IN-7 exerts its effects by:
Kif18A-IN-7 exhibits several key physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) would be employed to assess purity and stability over time.
The primary applications of Kif18A-IN-7 include:
Chromosomal instability represents a state of persistent chromosome segregation errors during mitosis, leading to heterogeneous aneuploidy and copy number alterations. This phenomenon is prevalent in aggressive malignancies, including 75–90% of high-grade serous ovarian carcinomas and triple-negative breast carcinomas [3] [5]. Tumors exhibiting chromosomal instability demonstrate heightened metastatic potential, therapy resistance, and poor prognosis. Mechanistically, chromosomal instability arises from dysregulated microtubule-kinetochore attachments, aberrant spindle assembly checkpoint signaling, and centrosome amplification [2] [7]. The Cancer Dependency Map project revealed that chromosomal instability-high tumors exhibit distinct genetic vulnerabilities, with kinesin family member 18A emerging as a top differential dependency [2]. Quantitatively, tumors with fraction genome altered >0.4 show 3.2-fold increased sensitivity to kinesin family member 18A inhibition compared to chromosomally stable tumors [2] [9].
Traditional antimitotic therapies targeting microtubule dynamics face significant clinical limitations:
Table 1: Limitations of Microtubule-Targeting Agents
| Agent Class | Molecular Target | Therapeutic Limitations | Mechanistic Basis |
|---|---|---|---|
| Taxanes | β-tubulin | Dose-limiting neurotoxicity (≥30% patients) | Disruption of neuronal microtubule transport |
| Vinca alkaloids | Tubulin heterodimers | Myelosuppression (Grade 3–4 in 40–60% patients) | Cytotoxicity against hematopoietic progenitors |
| Eg5 inhibitors | Kinesin family member 11 | Treatment-emergent resistance (≥60% cases) | Kinesin family member 15 compensatory overexpression |
These limitations stem from two fundamental issues: First, microtubules perform essential functions in non-dividing cells (e.g., neuronal transport), making neurotoxicity pharmacologically unavoidable. Second, their mechanism disrupts microtubule dynamics indiscriminately, affecting both cancerous and normal proliferating tissues [3] [5]. Bone marrow toxicity frequently necessitates dose reductions exceeding 50%, compromising antitumor efficacy. Additionally, chromosomally unstable tumors develop resistance through β-tubulin mutations and efflux pump overexpression within 6–12 months [5].
Kinesin family member 18A represents a mechanistically distinct antimitotic target due to its cancer-selective essentiality. Unlike microtubule-targeting agents, kinesin family member 18A inhibition exploits a synthetic lethal relationship with chromosomal instability through three biological rationales:
Biochemically, kinesin family member 18A functions as an ATPase-powered microtubule depolymerase that regulates kinetochore-microtubule tension. Chromosomal instability-high tumors exhibit elongated spindles and amplified centrosomes that critically require kinesin family member 18A motor activity for pseudo-bipolar division [2] [6].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1